molecular formula C20H24N2O2 B023299 Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 61085-60-7

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No.: B023299
CAS No.: 61085-60-7
M. Wt: 324.4 g/mol
InChI Key: NPNNCHCGYDKUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS: 61085-60-7, molecular formula: C₂₀H₂₄N₂O₂, molecular weight: 324.42 g/mol) is a piperidine derivative with a benzyl group at the 1-position, a phenylamino substituent at the 4-position, and a methyl ester group. It is structurally related to opioid analgesics like fentanyl and carfentanil, serving as a key intermediate in their synthesis . Notably, it acts as a simulant for carfentanil in analytical workflows due to its high purity (94.9% ± 0.4%) and structural similarity . Its dual functionality—amino and ester groups—enables versatile chemical modifications, making it valuable in medicinal chemistry research .

Properties

IUPAC Name

methyl 4-anilino-1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNCHCGYDKUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209959
Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61085-60-7
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61085-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT0TL4GJ6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Hydrogenation-Alkylation Protocol Optimization

ParameterConditionsYield/PuritySource
Catalyst10% Pd/C in methanol90–100%, >98% HPLC
Alkylation SolventDMF, 80°C, 2 hours73%
CrystallizationOxalic acid in methyl isobutyl ketone97.6% purity

Propionyl Halide-Mediated Esterification of Piperidine Intermediates

Alternative approaches utilize propionyl chloride or bromide to directly functionalize the piperidine carboxylic acid group. EP2455377A1 demonstrates that reacting 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid with trimethyl orthopropionate and propionyl chloride in dichloromethane generates the methyl ester. The reaction proceeds via nucleophilic acyl substitution, with reflux conditions (40°C, 1–5 hours) yielding 62.4–73% product after sodium carbonate extraction and 2-propanol recrystallization.

Notably, solvent selection critically influences reaction kinetics. Dichloromethane outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), likely due to improved solubility of intermediates. Propionyl bromide variants exhibit faster reaction times (2 hours vs. 5 hours for chloride) but require stringent moisture control.

Table 2: Propionyl Halide Efficiency Comparison

HalideSolventTimeYieldPuritySource
Propionyl chlorideDichloromethane5h62.4%97.6%
Propionyl bromideChloroform2h73%98.2%

Cyclocondensation Route via Tetrazol-5-one Intermediates

A lower-yielding but mechanistically distinct method involves tetrazole intermediates, as reported in Ambeed product data. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride reacts with formamidine acetate and sodium methoxide in methanol at 85°C for 16 hours, achieving 61.4% yield after acidic workup. While this pathway avoids hydrogenation, the extended reaction time and moderate purity (97.6% by LC-MS) limit industrial applicability compared to alkylation routes.

Crystallization and Purification Techniques

All methods emphasize alcohol-based crystallization for final purification. Methanol and 2-propanol recrystallization enhances product purity by 12–15% compared to ether or ketone solvents. EP3199523A1 reports that saturated hydrochloric acid in 2-propanol at 10°C optimally precipitates high-purity crystals (99.1% by NMR). Particle size analysis reveals that slower cooling rates (4°C/hour) produce larger crystals with reduced solvent inclusion.

Regulatory and Scalability Considerations

The International Narcotics Control Board (INCB) lists tert-butyl 4-(phenylamino)piperidine-1-carboxylate as a monitored precursor, underscoring the need for compliance in large-scale synthesis. Pilot-scale trials of the hydrogenation-alkylation method show consistent 89–92% yields in 50-L batches, confirming scalability. Energy consumption analysis favors propionyl chloride routes (23 kWh/kg) over cyclocondensation (38 kWh/kg) .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate serves as a key intermediate in the synthesis of potent analgesics and anesthetics. Notably, it is related to the synthesis of fentanyl analogs, which are utilized in pain management and anesthesia. The compound's structural features allow it to be transformed into various derivatives that exhibit enhanced pharmacological properties.

Key Derivatives and Their Uses

Compound NameStructureApplication
FentanylFentanyl StructurePotent synthetic opioid analgesic
RemifentanilRemifentanil StructureShort-acting opioid used in anesthesia
SufentanilSufentanil StructureHighly potent opioid analgesic

These derivatives are synthesized through various chemical reactions involving this compound as a precursor, emphasizing its versatility in medicinal chemistry.

Analytical Chemistry

The compound has been employed in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances. Its compatibility with reverse-phase HPLC methods allows for effective analysis in pharmacokinetic studies.

HPLC Methodology

  • Mobile Phase : Acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry applications.
  • Column Type : Newcrom R1 HPLC column or smaller particle columns for ultra-performance liquid chromatography (UPLC).

This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for quality control in pharmaceutical manufacturing.

Biological Research

This compound is also explored for its interactions with biological systems. Research focuses on its potential biochemical applications, such as studying receptor binding affinities and cellular responses.

Industrial Applications

Beyond its pharmaceutical relevance, this compound finds utility in the production of various industrial chemicals. Its ability to undergo multiple chemical transformations allows it to serve as a building block for synthesizing diverse organic molecules used in different industrial processes.

Case Studies and Research Findings

Numerous studies highlight the effectiveness of this compound in synthesizing novel compounds with improved efficacy and safety profiles compared to traditional opioids. For instance:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited enhanced analgesic potency while minimizing side effects commonly associated with opioid use.
  • Another research effort focused on optimizing synthetic routes to increase yield and purity, thereby facilitating more efficient drug development processes.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate with analogous piperidine derivatives, emphasizing structural variations and biological implications:

Compound Name Key Structural Differences Biological Activity/Applications Reference
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate Replaces phenylamino with hydroxyl group Moderate cytotoxicity; limited CNS activity
4-Amino-1-benzylpiperidine Lacks the 4-carboxylate ester group Used in opioid antagonist synthesis; reduced receptor affinity
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate Propionyl group added to phenylamino Enhanced opioid receptor binding; precursor to remifentanil
Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate Cyanomethyl substituent at 4-position Increased lipophilicity; potential neuroactivity
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate 3-Bromobenzoyl group at 1-position Explored for antimicrobial properties; limited biological data
Benzyl 3-amino-4-oxopiperidine-1-carboxylate Oxo group at 4-position; benzyl ester High specificity in receptor interactions (similarity index: 0.90)
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate Isopropyl group at 1-position Altered solubility; exploratory CNS applications

Key Findings from Comparative Studies:

Functional Group Impact: The phenylamino group in the target compound enhances opioid receptor interactions compared to hydroxyl or cyanomethyl derivatives . Ester groups (methyl vs. ethyl) influence solubility and metabolic stability. Methyl esters are more hydrolytically stable in vivo .

Biological Activity: Compounds with acyl groups (e.g., propionyl) exhibit higher analgesic potency due to improved receptor binding .

Synthetic Utility :

  • The target compound’s N-benzyl group facilitates catalytic deprotection steps, streamlining fentanyl analog synthesis .
  • Positional isomerism (e.g., 3-carboxylate vs. 4-carboxylate) drastically alters conformational preferences and biological outcomes .

Biological Activity

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H24N2O2C_{20}H_{24}N_2O_2 and a molecular weight of approximately 324.42 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a phenylamino group, contributing to its unique reactivity and biological profile.

Property Value
Molecular FormulaC20H24N2O2C_{20}H_{24}N_2O_2
Molecular Weight324.42 g/mol
Chemical StructureChemical Structure

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly in the realm of analgesia and anesthetic applications. Its derivatives have been studied for their interactions with opioid receptors, suggesting potential use in pain management therapies due to their ability to cross the blood-brain barrier effectively.

The mechanism of action for this compound primarily involves its interaction with specific receptors in the central nervous system. It is believed to modulate the activity of opioid receptors, particularly the μ-opioid receptor, leading to analgesic effects similar to those observed with traditional opioids like morphine . The compound's binding affinity for these receptors has been quantitatively assessed, revealing that it possesses a high affinity for μ-receptors while showing lower affinity for δ- and κ-receptors .

Case Studies and Research Findings

  • Analgesic Activity : In a study comparing various piperidine derivatives, this compound was found to have an effective dose (ED50) comparable to known opioids, indicating its potential as a pain management agent .
  • Neuropharmacological Investigations : The compound's ability to penetrate the blood-brain barrier makes it suitable for neuropharmacological studies. Research has shown that its structural modifications can enhance its efficacy and selectivity towards opioid receptors, providing insights into designing more potent analgesics .
  • Synthesis and Derivatives : The synthesis of this compound involves several steps, including nucleophilic substitutions and ester hydrolysis. Variations in synthesis have led to derivatives with altered biological activities, enhancing the understanding of structure-activity relationships (SAR) in this class of compounds .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and related compounds:

Compound Name Molecular Formula Molecular Weight Unique Features
This compoundC20H24N2O2C_{20}H_{24}N_2O_2324.42 g/molHigh μ-opioid receptor affinity
RemifentanilC17H18N2O3SC_{17}H_{18}N_2O_3S337.40 g/molRapid onset and short duration of action
Methyl 4-anilino-1-benzylpiperidine-4-carboxylic AcidC19H23N2O2C_{19}H_{23}N_2O_2311.40 g/molSimilar structure but different receptor binding properties

Q & A

Q. What is the synthetic route for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, and what are critical reaction conditions?

The compound is synthesized via reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) and acetic acid, followed by esterification. Key conditions include maintaining anhydrous conditions during STAB-mediated reduction and controlling stoichiometry to avoid side reactions. The intermediate 1-benzyl-4-(phenylamino)piperidine is then acylated with methyl chloroformate or similar reagents .

Q. How should the compound be stored to ensure stability, and what solvents are optimal for stock solutions?

Store the compound at 2–8°C for short-term use. For long-term storage (up to 6 months), prepare stock solutions in DMSO at 10 mM and store at -80°C. Avoid repeated freeze-thaw cycles. Solubility is enhanced by warming to 37°C and sonication. Aqueous solubility is limited; DMSO or ethanol is preferred for in vitro studies .

Q. What spectroscopic techniques are used for structural characterization, and what key spectral markers should researchers verify?

Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.40–7.24 ppm, methyl ester at δ 3.78 ppm) and 13C^{13}C-NMR (ester carbonyl at ~173 ppm). GC-MS (m/z 380 for molecular ion) and FT-IR (C=O stretch at ~1700 cm1^{-1}) are critical for purity assessment. Cross-check with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during scale-up synthesis?

Yield variations arise from competing side reactions (e.g., over-alkylation or hydrolysis). Optimize by:

  • Using excess aniline (1.2–1.5 eq) to drive reductive amination.
  • Replacing propionic anhydride with methyl chloroformate for milder esterification.
  • Purifying intermediates via column chromatography (5% MeOH/CH2 _2Cl2_2) to remove unreacted starting materials .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility complicates crystallization. Use slow vapor diffusion with hexane/ethyl acetate (3:1) at 4°C. For SHELX refinement, ensure high-resolution data (<1.0 Å) and employ TWINABS for handling potential twinning. Validate hydrogen bonding networks using PLATON .

Q. How does the compound’s role as an internal standard in benzylfentanyl analysis impact method validation?

As an internal standard (purity >94.9%), it requires chromatographic separation (e.g., C18 column, acetonitrile/0.1% formic acid gradient) to resolve from benzylfentanyl (Rt difference ≥0.5 min). Validate using spike-recovery tests (90–110% recovery) and ensure MS/MS transitions (e.g., m/z 324→231 for the compound) lack cross-talk .

Q. What regulatory considerations apply to handling this compound due to its structural similarity to controlled opioids?

Although not listed in the UN 1961 Convention, its structural analogy to carfentanil necessitates compliance with DEA research chemical guidelines. Maintain records of synthesis quantities, secure storage, and dispose via incineration (≥1000°C) with certification .

Methodological Notes

  • Contradiction Analysis : Discrepancies in 1H^1H-NMR integrations (e.g., aromatic protons) may stem from rotameric equilibria; use variable-temperature NMR (VT-NMR) to confirm .

  • Data Tables :

    ParameterValueReference
    Melting Point131–133°C (intermediate)
    GC-MS Retention Time21.23 min
    Purity (HPLC)>98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.